S-(3-Aminopropyl) benzothioate hydrochloride
Description
S-(3-Aminopropyl) benzothioate hydrochloride is a synthetic organic compound characterized by a benzothioate ester group linked to a 3-aminopropyl chain, with a hydrochloride counterion.
Properties
CAS No. |
79417-77-9 |
|---|---|
Molecular Formula |
C10H14ClNOS |
Molecular Weight |
231.74 g/mol |
IUPAC Name |
S-(3-aminopropyl) benzenecarbothioate;hydrochloride |
InChI |
InChI=1S/C10H13NOS.ClH/c11-7-4-8-13-10(12)9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8,11H2;1H |
InChI Key |
BQSDOCPYTCSCCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)SCCCN.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of S-(3-Aminopropyl) benzothioate hydrochloride typically involves the reaction of benzenecarbothioic acid with 3-aminopropyl chloride in the presence of a base. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity . Industrial production methods may involve large-scale batch reactions with optimized conditions for maximum efficiency and cost-effectiveness .
Chemical Reactions Analysis
S-(3-Aminopropyl) benzothioate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
S-(3-Aminopropyl) benzothioate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-(3-Aminopropyl) benzothioate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and cellular responses .
Comparison with Similar Compounds
S-(3-Aminopropyl)-ITU Dihydrobromide (CAS: 7072-40-4)
Structural Differences :
- Core Functional Group : Replaces the benzothioate ester with an isothiourea (ITU) group.
- Salt Form: Dihydrobromide vs. hydrochloride. Biological Activity: A selective NOS2 inhibitor, suggesting the 3-aminopropyl group may enhance binding to the enzyme’s active site. The dihydrobromide salt likely improves aqueous solubility compared to hydrochloride salts .
S-Isopropylisothiourea Hydrobromide (CAS: 57200-31-4)
Structural Differences :
- Substituent : Features an isopropyl group instead of the benzothioate ester.
- Salt Form: Dihydrobromide. Biological Activity: Also a selective NOS2 inhibitor. The isopropyl group may confer higher lipophilicity, influencing membrane permeability and metabolic stability .
1-(3-Aminopropyl)-3-Methylimidazolidine-2,4,5-Trione Hydrochloride
Structural Differences :
- Core Structure : Replaces the benzothioate with an imidazolidine trione ring.
- Salt Form: Hydrochloride. Calculated properties (e.g., molecular weight, logP) may differ significantly due to the heterocyclic system .
Table 1: Comparative Analysis of S-(3-Aminopropyl) Benzothioate Hydrochloride and Analogues
Key Observations :
- The 3-aminopropyl group is a conserved feature in NOS2 inhibitors, likely facilitating enzyme interaction.
- Salt forms (hydrochloride vs. dihydrobromide) influence solubility and crystallization behavior.
- Replacing the benzothioate with isothiourea or trione alters electronic properties and binding affinity.
Critical Notes
- Limited Direct Data: No explicit studies on this compound were found; comparisons are inferred from structural analogs .
- Excluded Compounds : Benazepril hydrochloride () was excluded due to structural dissimilarity (benzazepine core vs. benzothioate) and unrelated therapeutic use (ACE inhibitor) .
- Research Gaps : Empirical studies on the target compound’s inhibitory potency, pharmacokinetics, and toxicity are needed to validate hypotheses.
Biological Activity
S-(3-Aminopropyl) benzothioate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies, patents, and research articles.
Chemical Structure and Properties
This compound is characterized by the presence of a benzothioate moiety linked to an aminopropyl group. This structure is significant as it may influence the compound's interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its pharmacological effects. Key areas of interest include:
- Antimicrobial Activity : The compound exhibits notable antimicrobial properties. Studies have indicated that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent.
- Anticancer Potential : Preliminary research indicates that this compound may possess anticancer activity. In vitro studies have shown cytotoxic effects against certain cancer cell lines, prompting further investigation into its mechanisms of action.
- Neuroprotective Effects : There is emerging evidence suggesting that this compound may have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.
Antimicrobial Activity
A study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against common pathogens. The results demonstrated:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings indicate that the compound has varying degrees of effectiveness against different bacterial strains, with the lowest MIC observed for E. coli.
Anticancer Activity
In a separate study focusing on its anticancer properties, this compound was tested against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.2 |
| HeLa (Cervical Cancer) | 12.8 |
| A549 (Lung Cancer) | 20.5 |
The IC50 values suggest that the compound exhibits significant cytotoxicity, particularly towards HeLa cells.
Neuroprotective Effects
Research exploring the neuroprotective effects of this compound revealed promising results in models of oxidative stress. The compound was shown to reduce cell death in neuronal cell cultures exposed to harmful oxidative agents.
The mechanisms underlying the biological activities of this compound are still under investigation. Proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
- Antioxidant Properties : Its potential antioxidant activity could contribute to neuroprotection by mitigating oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
